

# Application Notes: p-Methoxycinnamaldehyde as a Versatile Chemical Intermediate in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *p*-METHOXYCINNAMALDEHYDE

Cat. No.: B158666

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## Introduction

**p-Methoxycinnamaldehyde**, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde that serves as a crucial and versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive  $\alpha,\beta$ -unsaturated aldehyde system and an electron-donating methoxy group on the phenyl ring, makes it an ideal precursor for a wide array of molecular scaffolds. This compound is particularly valuable in the synthesis of flavonoids, chalcones, heterocyclic compounds, and other complex molecules with significant biological and pharmacological properties.[3][4] These notes provide detailed protocols and applications for researchers, medicinal chemists, and drug development professionals utilizing **p-methoxycinnamaldehyde** as a key intermediate.

## Physicochemical and Safety Data

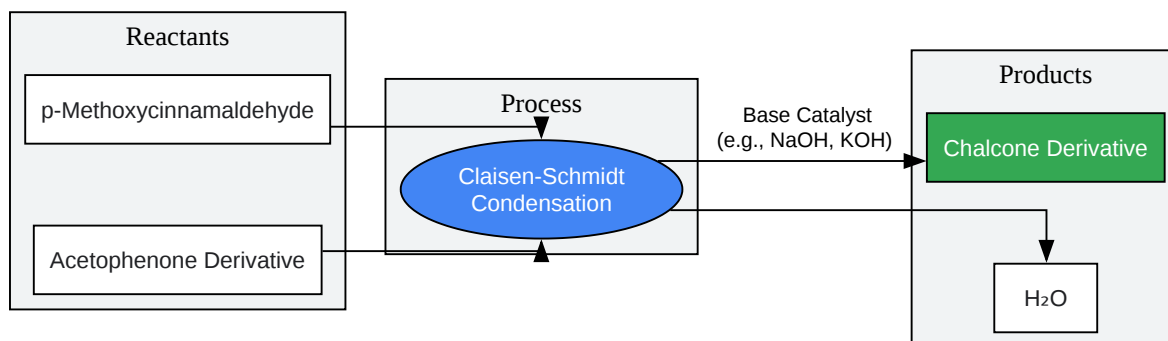
**p-Methoxycinnamaldehyde** is typically an orange-yellow crystalline powder.[1] Proper handling and storage are essential for maintaining its stability and reactivity. It is sensitive to air and should be stored under an inert atmosphere in a freezer at -20°C.

Table 1: Physicochemical Properties of **p-Methoxycinnamaldehyde**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	
Molecular Weight	162.19 g/mol	
CAS Number	24680-50-0	
Melting Point	55-60 °C	
Boiling Point	145 °C at 7 mmHg	
Appearance	Orange-yellow crystalline powder or chunks	
Solubility	Insoluble in water; slightly soluble in Chloroform, Methanol	
Hazard Statements	H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)	

## Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of **p-methoxycinnamaldehyde** is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the primary method for this transformation.



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Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

## Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from methodologies for synthesizing chalcone derivatives.

Materials:

- **p-Methoxycinnamaldehyde**
- 4-Hydroxyacetophenone
- Sodium Hydroxide (NaOH)
- Ethanol
- Deionized Water
- Mortar and Pestle
- Thin Layer Chromatography (TLC) apparatus

Procedure:

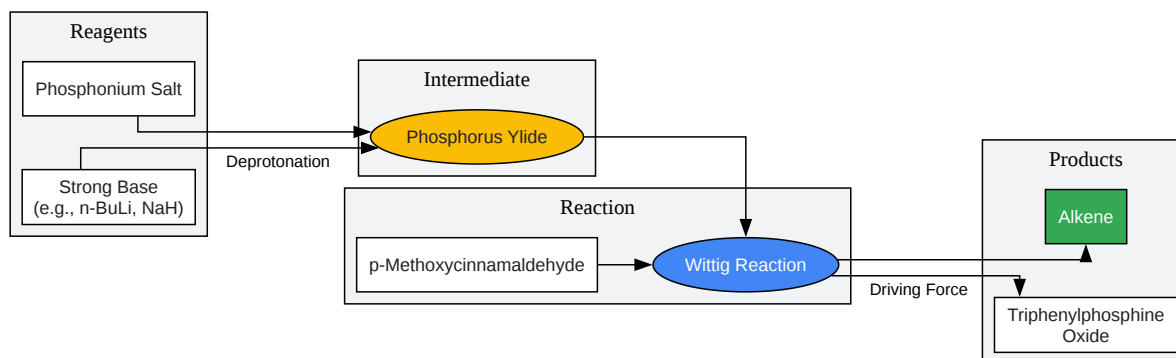
- In a mortar, combine **p-methoxycinnamaldehyde** (1 equivalent) and 4-hydroxyacetophenone (1 equivalent).
- Add solid NaOH pellets (1.2 equivalents) to the mixture.
- Grind the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC.
- Upon completion, dilute the reaction mixture with cold deionized water.
- Neutralize the mixture by slowly adding a cold 10% HCl solution until the pH is approximately 7.
- Filter the resulting precipitate (the crude chalcone product) using vacuum filtration.
- Wash the solid with cold deionized water to remove any remaining salts.
- Purify the crude product by recrystallization from hot ethanol to yield golden-yellow crystals.
- Dry the purified crystals in a vacuum oven. Characterize the final product using  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry.

Table 2: Examples of Chalcones Synthesized from **p-Methoxycinnamaldehyde** and Derivatives

Aldehyde Reactant	Ketone Reactant	Product	Yield (%)	Reference
p-Methoxycinnamaldehyde	Acetophenone	1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one	~70-90%	
p-Methoxycinnamaldehyde	4-Methoxyacetophenone	1,3-bis(4-methoxyphenyl)prop-2-en-1-one	90-96%	
Pyridine-3-carbaldehyde	4-Methoxyacetophenone	1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one	75.23%	
Pyridine-2-carbaldehyde	4-Methoxyacetophenone	1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one	71.65%	

## Application 2: Synthesis of Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent). **p-Methoxycinnamaldehyde** can be used to synthesize substituted polyenes, which are valuable structures in materials science and medicinal chemistry. The reaction is known for its high degree of stereochemical control, often favoring the Z-alkene with non-stabilized ylides.



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Caption: General Workflow for Alkene Synthesis via the Wittig Reaction.

## Experimental Protocol: Synthesis of a Substituted Diene

This is a generalized protocol adapted from standard Wittig procedures that can be applied to **p-methoxycinnamaldehyde**.

Materials:

- Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
- **p-Methoxycinnamaldehyde**
- Anhydrous Ethanol
- 2.5 M Sodium Ethoxide (NaOEt) in Ethanol
- Anhydrous solvent (e.g., THF or DMF)
- Magnetic stirrer and oven-dried glassware

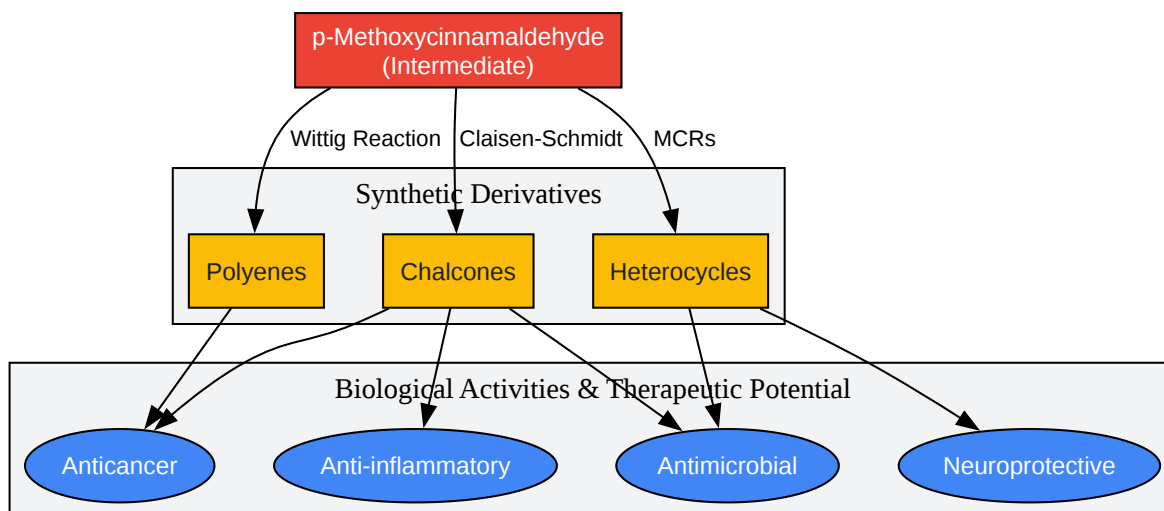
Procedure:

- Ylide Formation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

- Cool the solution in an ice bath.
- Slowly add a strong base, such as sodium ethoxide solution (1.1 equivalents), dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the ylide. The formation of the ylide is often accompanied by a distinct color change.
- Wittig Reaction: In a separate flask, dissolve **p-methoxycinnamaldehyde** (1 equivalent) in a minimal amount of the same anhydrous solvent.
- Add the aldehyde solution dropwise to the ylide mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
- Workup and Purification: Quench the reaction by adding cold water.
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product contains the desired alkene and triphenylphosphine oxide. Purify the product using column chromatography (silica gel) to separate the alkene from the phosphine oxide byproduct.

## Application in Drug Discovery and Development

Derivatives of **p-methoxycinnamaldehyde** are of significant interest to drug development professionals. The chalcones and other heterocycles synthesized from this intermediate have demonstrated potent biological activities. The related compound, p-methoxycinnamic acid, also shows a wide range of therapeutic properties, including antidiabetic, anticancer, antimicrobial, and neuroprotective effects.



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